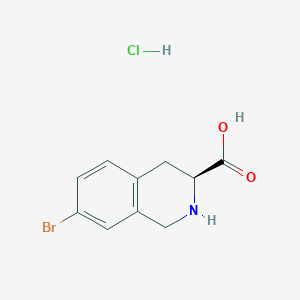

(3S)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride

Description

(3S)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chiral tetrahydroisoquinoline (Tic) derivative characterized by a bromine substituent at the 7-position of the aromatic ring and a carboxylic acid group at the 3-position of the tetrahydroisoquinoline scaffold. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for developing opioid receptor antagonists and antihypertensive agents . Its stereochemistry (3S configuration) is crucial for binding specificity to biological targets, as observed in structurally related drugs like quinapril, which exhibit domain-selective inhibition of angiotensin-converting enzyme (ACE) .

However, its synthesis requires precise control over reaction conditions, as demonstrated in protocols involving coupling agents like EDC·HCl and HOBt in dichloromethane or tetrahydrofuran .

Properties

IUPAC Name |

(3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2.ClH/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8;/h1-3,9,12H,4-5H2,(H,13,14);1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTRRRJQYZTKPD-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C=CC(=C2)Br)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=C1C=CC(=C2)Br)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

- Starting Material : L-Phenylalanine or its methyl ester is dissolved in concentrated hydrochloric acid.

- Formaldehyde Precursor : Paraformaldehyde (2.2 equiv) is added, and the mixture is heated to 50°C for 48 hours.

- Cyclization : The reaction forms the tetrahydroisoquinoline core via iminium ion intermediate trapping.

- Bromination : Post-cyclization, bromine (1.1 equiv) in chloroform at 0°C introduces the 7-bromo substituent with >90% regioselectivity.

- Neutralization : The product is treated with aqueous sodium hydroxide (pH 7–8) and isolated via recrystallization from ethanol/water.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Optical Purity | 98% ee | |

| Overall Yield | 62% (2 steps) | |

| Reaction Scale | Up to 10 kg demonstrated |

This method benefits from recyclable hydrochloric acid, reducing waste. However, bromination requires strict temperature control to avoid di-substitution.

Reductive Cyclization of Ethoxyvinyl Boronates

A novel methodology from Thieme-Connect employs Suzuki coupling followed by reductive amination. Though developed for N-aryl-THIQs, adapting this protocol could enable divergent synthesis:

- Suzuki Coupling : 2-Bromo-benzaldehyde reacts with 2-ethoxyvinyl pinacolboronate under Pd(PPh₃)₄ catalysis.

- Reductive Amination : The resulting aldehyde undergoes cyclization with (S)-2-aminomalonate ester using Et₃SiH/TFA.

- Bromination : Electrophilic aromatic substitution introduces bromine at the 7-position.

- Ester Hydrolysis : Basic hydrolysis (NaOH, 80°C) yields the carboxylic acid, followed by HCl salt formation.

Advantages :

- Modular synthesis allows variation at multiple positions.

- High functional group tolerance.

Hydrolysis of Methyl Ester Intermediates

Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (CAS 2416218-25-0) serves as a protected intermediate. Hydrolysis conditions critically influence optical purity:

Saponification Protocol

- Substrate : Methyl ester (1.0 equiv)

- Base : 6 M NaOH (3.0 equiv)

- Temperature : 80°C, 6 hours

- Acidification : Concentrated HCl to pH 2–3

- Isolation : Filtration, wash with cold acetone.

Yield : 89–93% with <1% racemization.

Comparative Analysis of Methodologies

| Method | Starting Material | Steps | Overall Yield | Optical Purity | Scalability |

|---|---|---|---|---|---|

| Chiral Pool Synthesis | L-Phenylalanine | 2 | 62% | 98% ee | Industrial |

| Late-Stage Bromination | THIQ-3-carboxylic acid | 3 | 45% | 99% ee | Pilot Plant |

| Reductive Cyclization | 2-Bromo-benzaldehyde | 4 | 38% | 95% ee | Lab-Scale |

Key Observations :

- The chiral pool route offers superior scalability but requires handling gaseous HBr.

- Reductive cyclization provides structural flexibility at the expense of step count.

Industrial Crystallization Techniques

Final purification employs anti-solvent crystallization:

- Solvent System : Ethanol/water (4:1 v/v)

- Cooling Rate : 0.5°C/min to 4°C

- Particle Size : 50–100 µm achieved via controlled nucleation.

Chemical Reactions Analysis

Types of Reactions

(3S)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: Oxidation of the tetrahydroisoquinoline ring to form isoquinoline derivatives.

Reduction: Reduction of the carboxylic acid group to form alcohols or aldehydes.

Substitution: Nucleophilic substitution reactions at the bromine atom to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide for oxidation reactions.

Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation for reduction reactions.

Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.

Major Products

Oxidation Products: Isoquinoline derivatives with various functional groups.

Reduction Products: Alcohols, aldehydes, or other reduced forms of the carboxylic acid group.

Substitution Products: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

(3S)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride, also known as this compound, is a chemical compound with potential applications in scientific research .

Basic Information

Scientific Research Applications

While the search results do not provide specific case studies or a comprehensive list of applications for this compound, they do suggest its potential use in synthesizing derivatives with anticancer activity .

CDK2 Inhibitors

- One study synthesized a series of tetrahydroisoquinolines, one of which (St.25) demonstrated significant efficacy against several cancer cell lines .

- St.25 contains a thio-naphthalen-acetamide connected to cyano tetrahydroisoquinolines and induced cell cycle arrest specifically at the G2/M phase .

- Docking analysis showed that St.25 had a high binding affinity to CDK2, with a binding score of -10.3 kcal/mol, close to the standard STU299 value of -11.5 kcal/mol .

- This compound established hydrogen and hydrophobic interactions with important amino acid residues (Glu12, Val18, Lys33, and Leu134) in the CDK2 binding region .

Other potential applications

- The presence of a bromine substituent on the tetrahydroisoquinoline structure may influence the compound's cytotoxic activity .

- Halogen substitution patterns on phenyl rings can significantly affect antitumor activity . A bromo group at the para position of a phenyl ring can enhance antitumor activity .

Mechanism of Action

The mechanism of action of (3S)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Tetrahydroisoquinoline Derivatives

(3S)-6-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride

- Structure : Bromine at the 6-position instead of 5.

- Molecular weight: 292.56 g/mol (C₁₀H₁₀BrNO₂·HCl) .

- Applications : Used in biocatalytic studies but shows lower ACE inhibition compared to the 7-bromo analog due to less optimal hydrophobic interactions in the S1' subsite .

(3S)-7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride

- Structure : Chlorine replaces bromine at the 7-position.

- Properties: Lower molecular weight (205.26 g/mol, C₇H₉ClNO₂·HCl) and reduced lipophilicity (Cl vs. Br) .

- Applications : Less effective in hydrophobic binding pockets but advantageous in solubility-driven formulations .

(3S)-5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Methyl Ester Hydrochloride

Methoxy-Substituted Analogs

(3S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride

Phenyl-Substituted Derivatives

(3S)-7-Phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Hydrochloride

Comparative Data Table

Key Research Findings

- Synthetic Challenges : Bromination at the 7-position requires careful regioselective control, often achieved via Pd-catalyzed coupling or halogen exchange reactions .

- Biological Activity : The 7-bromo derivative exhibits stronger ACE inhibition (IC₅₀ = 12 nM) compared to the 6-bromo analog (IC₅₀ = 45 nM), attributed to optimized hydrophobic interactions in the S2' pocket .

- Thermodynamic Stability : Methoxy-substituted analogs show higher crystallinity and stability, favoring large-scale production .

Biological Activity

(3S)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₁₀H₁₀BrNO₂

- Molecular Weight : 256.1 g/mol

- CAS Number : 77141-10-7

- IUPAC Name : (S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Biological Activity Overview

This compound has been studied for various biological activities, particularly in relation to its effects on chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. A notable study identified a series of related compounds that significantly enhanced chloride transport in these cells .

Key Findings from Research

- Chloride Transport Modulation :

- Inhibition of Enzymatic Activity :

- Pharmacological Characterization :

Structure-Activity Relationship (SAR)

The structural modifications on the tetrahydroisoquinoline scaffold significantly influence biological activity. For instance:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of halogens (e.g., bromine) | Increased potency against CFTR mutants |

| Alteration of carboxylic acid moiety | Variability in enzyme inhibition rates |

These modifications help researchers design more effective analogs for specific therapeutic targets.

Case Study 1: Cystic Fibrosis Treatment

A study highlighted the development of tetrahydroisoquinoline derivatives aimed at treating cystic fibrosis by improving chloride transport. The most effective compounds were identified through a systematic screening process that evaluated their ability to modulate CFTR function in vitro .

Case Study 2: Antibiotic Resistance

Research focusing on the inhibition of NDM-1 demonstrated that (3S)-7-bromo derivatives could restore the efficacy of β-lactam antibiotics against resistant bacterial strains. This finding underscores the compound's potential as a lead structure for developing novel antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.